Sodium pentafluoroethanesulfinate
Overview
Description
Sodium pentafluoroethanesulfinate is an organosulfur compound with the molecular formula C₂F₅NaO₂S. It is a sodium salt of pentafluoroethanesulfinic acid and is known for its unique chemical properties, particularly its ability to act as a versatile building block in the synthesis of various organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium pentafluoroethanesulfinate can be synthesized through several methods. One common approach involves the reaction of pentafluoroethanesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically proceeds as follows:
C2F5SO2Cl+Na2SO3→C2F5SO2Na+NaCl
Another method involves the amination of lithium pentafluoroethanesulfinate with ammonium bisulfate, followed by chlorosulfonation and fluorination steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Sodium pentafluoroethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentafluoroethanesulfonic acid.
Reduction: It can be reduced to form pentafluoroethanesulfinate esters.
Substitution: It participates in nucleophilic substitution reactions, forming sulfonylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed
Oxidation: Pentafluoroethanesulfonic acid.
Reduction: Pentafluoroethanesulfinate esters.
Substitution: Various sulfonylated organic compounds.
Scientific Research Applications
Sodium pentafluoroethanesulfinate has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of sodium pentafluoroethanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate its sulfinyl group to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Sodium trifluoromethanesulfinate
- Sodium benzenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium pentafluoroethanesulfinate is unique due to its pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in reactions requiring strong electron-withdrawing groups, setting it apart from other sulfinates .
Properties
IUPAC Name |
sodium;1,1,2,2,2-pentafluoroethanesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5O2S.Na/c3-1(4,5)2(6,7)10(8)9;/h(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEKMXCBSQGJMD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)[O-])(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032766 | |
Record name | Sodium perfluoro-1-ethanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146542-36-1 | |
Record name | Sodium perfluoro-1-ethanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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